2-[3-(Dibromomethyl)phenyl]-1,3-benzothiazole
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Overview
Description
2-[3-(Dibromomethyl)phenyl]-1,3-benzothiazole is an organic compound with the molecular formula C14H9Br2NS. It belongs to the class of benzothiazoles, which are known for their diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science . This compound is characterized by the presence of a dibromomethyl group attached to a phenyl ring, which is further connected to a benzothiazole moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[3-(Dibromomethyl)phenyl]-1,3-benzothiazole typically involves the bromination of a precursor compound. One common method is the reaction of 3-(Dibromomethyl)aniline with 2-mercaptobenzothiazole under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using bromoform as a brominating agent. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to achieve the desired outcome .
Chemical Reactions Analysis
Types of Reactions: 2-[3-(Dibromomethyl)phenyl]-1,3-benzothiazole undergoes various chemical reactions, including:
Substitution Reactions: The dibromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding sulfoxides or sulfones.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, acetonitrile, ethanol.
Major Products Formed: The major products formed from these reactions include various substituted benzothiazoles, sulfoxides, and sulfones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-[3-(Dibromomethyl)phenyl]-
Properties
CAS No. |
142207-86-1 |
---|---|
Molecular Formula |
C14H9Br2NS |
Molecular Weight |
383.1 g/mol |
IUPAC Name |
2-[3-(dibromomethyl)phenyl]-1,3-benzothiazole |
InChI |
InChI=1S/C14H9Br2NS/c15-13(16)9-4-3-5-10(8-9)14-17-11-6-1-2-7-12(11)18-14/h1-8,13H |
InChI Key |
YPAPQHPNXGPMIR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC=C3)C(Br)Br |
Origin of Product |
United States |
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